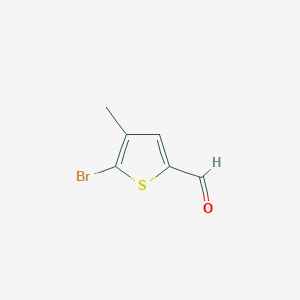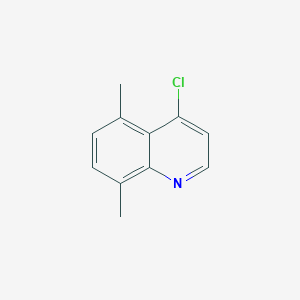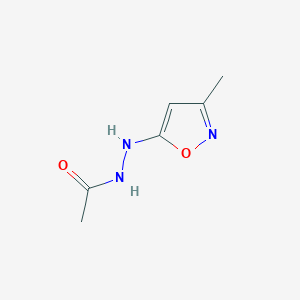
N'-(3-Methylisoxazol-5-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methylisoxazol-5-yl)acetohydrazide, also known as MIH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MIH is a hydrazide derivative that has been synthesized through various methods.
Wirkmechanismus
N'-(3-Methylisoxazol-5-yl)acetohydrazide is believed to inhibit the activity of enzymes by forming a covalent bond with the active site of the enzyme. This leads to the inhibition of enzyme activity, which can have various physiological effects.
Biochemische Und Physiologische Effekte
N'-(3-Methylisoxazol-5-yl)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, anti-inflammatory effects, antioxidant effects, and antimicrobial effects. N'-(3-Methylisoxazol-5-yl)acetohydrazide has also been reported to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(3-Methylisoxazol-5-yl)acetohydrazide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that N'-(3-Methylisoxazol-5-yl)acetohydrazide may not be readily available, and its synthesis can be time-consuming.
Zukünftige Richtungen
There are several future directions for N'-(3-Methylisoxazol-5-yl)acetohydrazide research, including investigating its potential applications in drug discovery, exploring its mechanism of action in more detail, and studying its effects on various physiological systems. N'-(3-Methylisoxazol-5-yl)acetohydrazide may also have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand the potential of N'-(3-Methylisoxazol-5-yl)acetohydrazide in these areas.
Conclusion:
In conclusion, N'-(3-Methylisoxazol-5-yl)acetohydrazide is a chemical compound that has potential applications in various research fields. N'-(3-Methylisoxazol-5-yl)acetohydrazide has been synthesized through various methods and has been shown to have potential anti-inflammatory, antioxidant, and antimicrobial properties. N'-(3-Methylisoxazol-5-yl)acetohydrazide may also have potential applications in drug discovery and the treatment of various diseases. Further research is needed to fully understand the potential of N'-(3-Methylisoxazol-5-yl)acetohydrazide in these areas.
Synthesemethoden
N'-(3-Methylisoxazol-5-yl)acetohydrazide can be synthesized through various methods, including the reaction of 3-methylisoxazole-5-carbohydrazide with acetic anhydride, followed by the addition of sodium acetate. Another method involves the reaction of 3-methylisoxazole-5-carboxylic acid with hydrazine hydrate, followed by the addition of acetic anhydride. Both methods have been reported to yield high purity N'-(3-Methylisoxazol-5-yl)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(3-Methylisoxazol-5-yl)acetohydrazide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. N'-(3-Methylisoxazol-5-yl)acetohydrazide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. N'-(3-Methylisoxazol-5-yl)acetohydrazide has also been reported to have anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
CAS-Nummer |
170167-61-0 |
|---|---|
Produktname |
N'-(3-Methylisoxazol-5-yl)acetohydrazide |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
N'-(3-methyl-1,2-oxazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-6(11-9-4)8-7-5(2)10/h3,8H,1-2H3,(H,7,10) |
InChI-Schlüssel |
LQTVCSYMMDBTFP-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)NNC(=O)C |
Kanonische SMILES |
CC1=NOC(=C1)NNC(=O)C |
Synonyme |
Acetic acid, 2-(3-methyl-5-isoxazolyl)hydrazide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




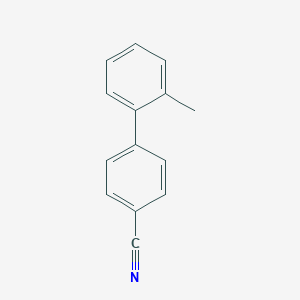
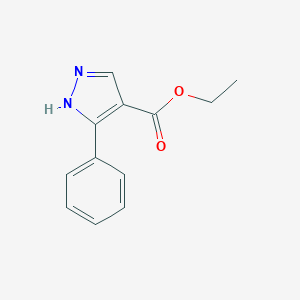
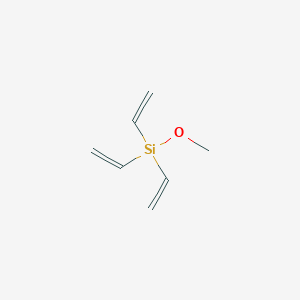
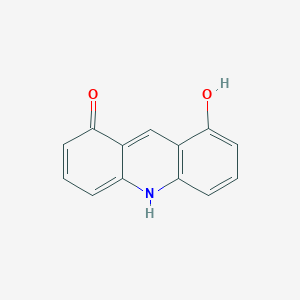
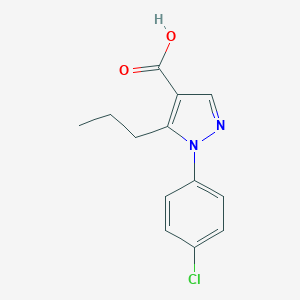
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
